![molecular formula C18H12Cl2N2O3S B2633541 Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 477569-18-9](/img/structure/B2633541.png)
Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazoles can be synthesized using various methods. For instance, a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor has been reported .Molecular Structure Analysis
The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. For instance, the 1H-NMR, 13C-NMR, and IR spectra can provide information about the compound’s structure .Scientific Research Applications
- It could serve as a scaffold for developing antimicrobial, anticancer, or anti-inflammatory agents. By modifying specific functional groups, scientists can tailor its properties for specific therapeutic purposes .
- Understanding its mode of action and selectivity against pests or weeds is crucial for sustainable crop protection .
- Researchers study their charge transport properties, stability, and self-assembly behavior in thin films .
- These insights contribute to the development of luminescent materials for displays, sensors, and imaging applications .
- These complexes may find applications in catalysis, sensing, or as contrast agents in medical imaging .
Medicinal Chemistry and Drug Development
Pesticide and Herbicide Research
Materials Science and Organic Electronics
Photophysics and Luminescent Materials
Coordination Chemistry and Metal Complexes
Environmental Chemistry and Analytical Methods
Mechanism of Action
Target of Action
Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazoles, in general, are known to interact with various biological targets to induce their effects .
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazoles are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-4-2-10(3-5-11)16(23)22-18-21-15(9-26-18)13-7-6-12(19)8-14(13)20/h2-9H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKFDIWIQLRFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate |
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